Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Description
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is fundamentally governed by the geometric constraints imposed by the four-membered cyclobutane ring. The cyclobutane framework adopts a puckered conformation to minimize ring strain, with the four carbon atoms deviating from perfect planarity. This puckering is essential for accommodating the tetrahedral geometry required at each carbon center while minimizing torsional strain within the ring system. The four carboxylate ester groups are positioned such that they can adopt various orientations relative to the ring plane, leading to multiple possible stereochemical configurations.
Computational studies have revealed that the preferred molecular conformation exhibits specific dihedral angles between the cyclobutane ring and the carboxylate planes. The carbon-carbon bond distances within the ring are typically shortened compared to unstrained systems, measuring approximately 1.54-1.56 Angstroms, while the bond angles deviate significantly from the ideal tetrahedral angle of 109.5 degrees. The ring strain energy contributes to enhanced reactivity at the carbon-hydrogen bonds, as demonstrated in catalytic functionalization studies where cyclobutane carbon-hydrogen bonds showed greater reactivity than their unstrained counterparts.
The stereochemical analysis reveals that this compound can exist in multiple stereoisomeric forms. The most significant distinction lies between the cis-trans arrangements of adjacent carboxylate groups around the ring. The cis,trans,cis configuration represents one of the thermodynamically favored arrangements, where alternating carboxylate groups maintain specific spatial relationships that minimize steric interactions while maximizing favorable dipolar interactions between the ester carbonyl groups.
Table 1: Key Geometric Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 288.25 g/mol | |
| Ring C-C Bond Length | 1.54-1.56 Å | |
| Ring Bond Angles | 88-92° | |
| Melting Point | 145-149°C | |
| Ring Puckering Angle | 15-20° |
Structure
3D Structure
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
| Record name | NSC122966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC103000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the esterification of 1,2,3,4-cyclobutanetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and methanol mixture, followed by purification through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.
Reduction: 1,2,3,4-cyclobutanetetracarboxylic alcohol.
Substitution: Various substituted cyclobutanetetracarboxylates depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB), with the molecular formula C12H16O8, is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. It is studied for its applications in chemistry, biology, medicine, and industry, owing to its unique structural properties, which include a cyclobutane ring substituted with four ester groups.
Scientific Research Applications
TMCB serves as a building block in organic synthesis and as a reagent in various chemical reactions. Research is ongoing to explore TMCB's potential therapeutic applications, including drug delivery systems, as well as its potential biological activities and interactions with biomolecules. Due to its stability and reactivity, it is also used in the production of polymers, resins, and other industrial materials.
Pharmaceutical Research
TMCB is primarily studied for its potential as a building block in pharmaceutical chemistry and can be modified to produce derivatives that may interact with specific biological targets. Research indicates that TMCB can be involved in the development of drug delivery systems due to its structural properties that allow for functionalization and modification. By altering the ester groups on TMCB, researchers can create derivatives with enhanced biological activities, which is particularly relevant in the synthesis of anti-inflammatory and anticancer agents.
Use as a Precursor
TMCB serves as a crucial precursor in the synthesis of more complex molecules that may exhibit targeted biological effects. The mechanism by which TMCB may exert biological effects involves its interaction with various molecular targets. The hydrolysis of the ester groups can lead to the release of active carboxylic acids, which may then engage in biochemical pathways relevant to therapeutic effects, with the rigid cyclobutane framework providing a stable scaffold for molecular interactions.
Industrial Applications
1,3-disubstituted cyclobutane-1,2,3,4-tetracarboxylic acid and the acid dianhydride are useful as a raw material for various industrial applications . 1,3-Dimethylcyclobutane-1,2,3,4-tetracarboxylic acid is a polyimide widely used as a protective material, insulating material, color filter, liquid crystal alignment film, optical waveguide material, etc., in liquid crystal display elements and semiconductors . Cyclobutanetetracarboxylic dianhydrides are important monomer materials for the preparation of an alignment film useful for flat panel displays .
Mechanism of Action
The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Hydrocarbon Derivatives
1,2,3,4-Tetramethylbenzene (CAS: 488-23-3)
- Molecular formula : C₁₀H₁₄.
- Molecular weight : 134.22 g/mol .
- Key differences: Structure: Aromatic benzene ring with four methyl groups vs. non-aromatic cyclobutane with ester functionalities. Reactivity: Undergoes electrophilic substitution (typical of aromatics), unlike the esterification or coordination chemistry of the cyclobutane derivative. Applications: Intermediate in organic synthesis or solvent, lacking metal-coordination utility .
1,2,3,4-Tetramethyl-1,3-cyclopentadiene (CAS: 4249-10-9)
Cyclobutanetetracarboxylic Acid Derivatives
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CAS: 64198-16-9)
Data Tables
Table 1: Structural and Physical Property Comparison
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate | C₁₂H₁₆O₈ | 14495-41-1 | 288.25 | 356.6 | Supramolecular chemistry |
| 1,2,3,4-Tetramethylbenzene | C₁₀H₁₄ | 488-23-3 | 134.22 | N/A | Organic synthesis |
| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | C₉H₁₄ | 4249-10-9 | 122.20 | 200–203 | Reagent in synthesis |
| Cyclobutanetetracarboxylic Dianhydride | C₈H₄O₆ | 64198-16-9 | 196.12 | N/A | Polymer production |
Table 2: Functional Group and Reactivity Comparison
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| This compound | Methyl esters | Hydrolysis to acid, coordination with metals |
| 1,2,3,4-Tetramethylbenzene | Methyl (aromatic) | Electrophilic substitution, oxidation |
| Cyclobutanetetracarboxylic Dianhydride | Anhydride | Polymerization with diols/diamines |
Biological Activity
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB), with the chemical formula and a molecular weight of 288.25 g/mol, is an organic compound characterized by its unique cyclic structure and multiple carboxylate groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.
Chemical Structure and Properties
TMCB is notable for its four esterified carboxylic acid groups attached to a cyclobutane ring. The presence of these functional groups contributes to its reactivity and potential applications. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.25 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 356.6 ± 37.0 °C |
| Melting Point | 145-149 °C |
| Flash Point | 155.6 ± 26.5 °C |
The biological activity of TMCB is primarily attributed to its ability to interact with various biomolecules through its ester groups. These groups can undergo hydrolysis to release carboxylic acids, which may participate in biochemical pathways and reactions. The cyclobutane ring's structural rigidity allows TMCB to serve as a scaffold for the design of more complex molecules with targeted biological activities .
Potential Applications in Medicine
Research indicates that TMCB may have applications in drug delivery systems due to its stability and reactivity profile. Ongoing studies are exploring its potential therapeutic uses, particularly in the development of multifunctional compounds that can target specific biological pathways .
Case Studies and Research Findings
- Pharmaceutical Research : TMCB has been utilized as a precursor for synthesizing more complex pharmaceutical compounds. Its derivatives are being investigated for their interactions with specific biological targets, which could lead to novel therapeutic agents .
- Chemical Reactions : In studies examining the reactivity of TMCB, it has been shown to participate in oxidation and reduction reactions, producing various substituted cyclobutane derivatives that may possess unique biological properties .
- Toxicological Studies : Although the toxicological properties of TMCB have not been fully investigated, preliminary data suggest that it may cause irritation upon contact with skin or mucous membranes . Further studies are necessary to elucidate its safety profile.
Comparison with Similar Compounds
TMCB's unique structure distinguishes it from other similar compounds in terms of reactivity and potential applications:
| Compound Name | Features |
|---|---|
| Dimethyl Fumarate | Known for anti-inflammatory properties; simpler structure |
| Cyclobutane-1,2,3-tricarboxylic Acid | Contains three carboxylic groups; less complex than TMCB |
| Tetrahydrofuran-2-carboxylic Acid | Lacks multiple carboxyl groups; different reactivity profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, and what catalysts or conditions optimize yield?
- Methodological Answer : The compound is synthesized via esterification of cyclobutanetetracarboxylic acid with methanol using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield. For example, refluxing in anhydrous methanol under inert gas (N₂/Ar) minimizes side reactions . Stereochemical control (cis/trans isomerism) requires careful selection of reaction pathways, as noted in studies on cyclobutane derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1250–1050 cm⁻¹ (C-O ester linkage) confirm functional groups. Reference spectra from the Aldrich FT-IR library (Entry 3944) provide benchmarks .
- NMR : ¹H NMR reveals methyl ester protons as singlets (δ 3.6–3.8 ppm), while ¹³C NMR distinguishes cyclobutane ring carbons (δ 25–35 ppm) and ester carbonyls (δ 165–170 ppm). Stereoisomers (e.g., cis/trans configurations) exhibit splitting patterns in 2D NMR .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Though classified as non-hazardous, precautions include:
- Storage : Inert atmosphere (N₂/Ar) and desiccants to prevent hydrolysis .
- PPE : Gloves (nitrile) and goggles to avoid skin/eye irritation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as non-halogenated waste .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?
- Methodological Answer : The cis/trans configuration of cyclobutane rings affects polymer backbone rigidity. For example, the cis isomer enhances chain mobility in polyesters, while trans configurations increase crystallinity. The dianhydride derivative (CAS-linked in ) is critical for synthesizing thermally stable polyimides. Researchers must isolate stereoisomers via fractional crystallization or chiral chromatography before polymerization .
Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from impurities or isomer mixtures. Strategies include:
- DSC/TGA : Verify melting points (reported: 145–149°C) and thermal stability .
- HPLC-PDA : Detect trace impurities (<1%) using C18 columns and acetonitrile/water gradients.
- Solubility Tests : Use Hansen solubility parameters to reconcile differences in polar vs. non-polar solvents .
Q. What role does this compound play in designing photoactive materials, and how is its performance quantified?
- Methodological Answer : As a precursor for cyclobutane-based dyes, its extended conjugation enhances UV absorption. Researchers evaluate:
- Quantum Yield : Measured via fluorescence spectroscopy.
- Photostability : Accelerated aging under UV light (λ = 365 nm) with periodic HPLC analysis to track degradation .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) model transition states and activation energies. Key parameters:
- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at ester groups.
- Steric Maps : Identify hindered reaction sites using molecular dynamics software (e.g., Gaussian) .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data between SDS sheets and academic literature?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS for ecotoxicity.
- Ames Test : Validate mutagenicity claims using bacterial reverse mutation assays (OECD 471).
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) resolve discrepancies in environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
